molecular formula C16H13NO B14044170 Benzenamine, 4-(2-furanyl)-N-phenyl-

Benzenamine, 4-(2-furanyl)-N-phenyl-

Cat. No.: B14044170
M. Wt: 235.28 g/mol
InChI Key: UURJIXMMPRKJJB-UHFFFAOYSA-N
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Description

These compounds share a common aniline backbone substituted with aromatic or heterocyclic groups at the para position, influencing their electronic, thermal, and functional properties. Below, we analyze key derivatives and their applications, toxicity, and physicochemical characteristics.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(furan-2-yl)-N-phenylaniline

InChI

InChI=1S/C16H13NO/c1-2-5-14(6-3-1)17-15-10-8-13(9-11-15)16-7-4-12-18-16/h1-12,17H

InChI Key

UURJIXMMPRKJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Acid-Induced Amination of Quinone Precursors

One effective method reported involves the acid-induced amination of quinone derivatives bearing a 2-furyl substituent. This approach uses 1,4-benzoquinone or substituted quinones as starting materials, which are reacted with aniline under acidic conditions to introduce the phenylamino group regioselectively at the 7-position of the quinone ring. The process is typically performed at room temperature in ethanol and monitored by thin-layer chromatography (TLC).

  • For example, the synthesis of aminoquinones with a 2-furyl substituent (analogous to the target compound) was achieved with good yields (56-91%) by reacting 2-furyl-substituted quinones with aniline derivatives.

  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on the quinone, followed by rearomatization to yield the arylamino-substituted product.

Use of Enaminone Intermediates

The preparation of quinone precursors can be achieved through condensation of 2,5-dihydroxybenzaldehyde derivatives with enaminones such as 4-aminopent-3-en-2-one. This one-pot procedure yields quinones substituted at the 1-position with groups like 2-furyl, which are then aminated as described above.

  • Yields of quinone intermediates with 2-furyl substituents range from 56% to 72% depending on the specific enaminone and aldehyde used.

Reduction and Functional Group Transformations

In some synthetic routes, nitro and amide groups on precursor molecules are simultaneously reduced to amines to afford the desired benzenamine derivatives. For instance, reduction of nitro and amide groups in related compounds was achieved using hydride reagents or catalytic hydrogenation, facilitating the formation of the target amino compounds.

Summary of Key Synthetic Steps and Yields

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Condensation 2,5-Dihydroxybenzaldehyde + Enaminone One-pot, reported methods 2-furyl-substituted quinone 56-72 Column chromatography isolation
2 Acid-induced amination 2-furyl-substituted quinone Aniline, ethanol, room temp 4-(2-furanyl)-N-phenyl-aminoquinone 56-91 Regioselective at 7-position
3 Reduction Nitro/amide precursors Hydride reduction or catalytic hydrogenation Benzenamine derivatives Variable Simultaneous nitro and amide reduction

Analytical Characterization Supporting Preparation

The synthesized compounds, including Benzenamine, 4-(2-furanyl)-N-phenyl-, are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H-NMR, ^13C-NMR, and 2D-NMR confirm the substitution pattern and the position of the phenylamino group.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

  • Electrochemical studies (cyclic voltammetry) provide insight into the redox behavior of the quinone and aminoquinone intermediates, supporting the electronic effects of the 2-furyl and phenylamino substituents.

Research Findings and Implications

  • The insertion of the 2-furyl group affects the electron-donating properties and redox potentials of the quinone intermediates, influencing the ease of reduction and the stability of the final amino compounds.

  • The regioselectivity of the amination reaction ensures the phenylamino group occupies the 7-position, critical for the biological activity of the compound.

  • Yields are generally good to excellent, demonstrating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-furanyl)-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated benzenamines, nitrobenzenamines.

Scientific Research Applications

Benzenamine, 4-(2-furanyl)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-furanyl)-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Benzenamine, 4-nitro-N-phenyl- -NO₂ C₁₂H₁₀N₂O₂ 214.22 High polarity; intermediate in dyes/explosives
PBPOPB () Oxadiazole-biphenyl C₃₃H₂₃N₃O 489.56 OLED emitter (blue/green light); bipolar charge transport
Benzenamine, 4-methoxy-N-(phenylmethylene)- -OCH₃, imine linkage C₁₄H₁₃NO 211.26 High boiling point (677 K); solvent stability
4-Chloro-2-nitro-N-phenylbenzenamine -Cl, -NO₂ C₁₂H₉ClN₂O₂ 248.67 High LogP (lipophilic); industrial intermediates
Benzenamine, 4-methyl-N-(4-nitrophenylmethylene)- -CH₃, nitro-imine C₁₄H₁₂N₂O₂ 240.26 Crystalline solid; potential optoelectronic use

Key Trends :

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase polarity and reduce HOMO-LUMO gaps, enhancing charge transport (e.g., PBPOPB in OLEDs) .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and thermal stability (Tboil ~677 K for methoxy derivatives) .

Toxicity and Environmental Impact

Compound Name Acute Toxicity (LD50) Genotoxicity Environmental Hazard Reference
Benzenamine, N-phenyl- reaction products Oral (Rat): >5,000 mg/kg AMES negative Chronic aquatic hazard (Category 3)
4-Nitro-N-phenylbenzenamine Not reported Not tested Likely persistent due to nitro group
Methoxy-imine derivatives Low dermal toxicity (>2,000 mg/kg) In vitro negative Moderate biodegradability

Insights :

  • Nitro-substituted amines may pose environmental risks due to persistence .
  • Methoxy and alkyl derivatives exhibit lower acute toxicity, making them safer for industrial use .

Thermal and Electrochemical Stability

  • PBPOPB (): High thermal stability (decomposition >300°C) and reversible redox behavior, critical for OLED longevity .
  • Nitro Derivatives : Lower thermal stability compared to methoxy analogs but offer tunable electrochemical gaps for catalytic applications .

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